molecular formula C27H33FN2O3S B2584616 1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892771-02-7

1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2584616
CAS RN: 892771-02-7
M. Wt: 484.63
InChI Key: XNBYCDMFXJADCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Quinoline derivatives are synthesized through various methods, including cycloaddition reactions and catalyzed synthesis processes. For example, the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction using TiO2-BPTETSA catalyst demonstrates an efficient method for preparing quinolinyl derivatives under solvent-free conditions (Murugesan, Gengan, & Lin, 2017). Similarly, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrates a method for creating and manipulating quinoline structures (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Chemical Properties and Applications

Quinoline derivatives have been explored for their antimicrobial properties, as seen in studies of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives (Fadda, El-Mekawy, & AbdelAal, 2016). These studies indicate potential applications of such compounds in developing new antibacterial agents. Another significant area of research involves the development of chemosensors for metal ions, where quinoline-based sensors have been shown to exhibit remarkable sensitivity and selectivity (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).

Potential Therapeutic Applications

While direct applications of "1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one" are not discussed in the literature, the study of similar quinoline compounds for their antibacterial and antitumor properties suggests a potential avenue for therapeutic applications. For instance, sulfonamide derivatives of quinoline have been explored for their selective inhibition of cancer cell lines (McCarroll, Bradshaw, Westwell, Matthews, & Stevens, 2007).

properties

IUPAC Name

1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-4-6-13-30-18-26(34(32,33)21-11-9-20(5-2)10-12-21)27(31)22-15-23(28)25(16-24(22)30)29-14-7-8-19(3)17-29/h9-12,15-16,18-19H,4-8,13-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBYCDMFXJADCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one

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